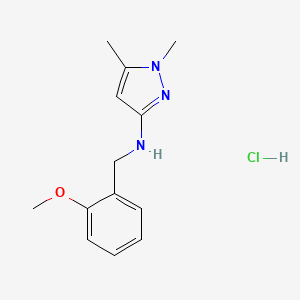

N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Description

N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole-based organic compound featuring a 2-methoxybenzyl substituent at the N3-position of the pyrazole ring. The compound’s fragmentation pattern under mass spectrometry (MS) reveals characteristic ions at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺), attributed to cleavage of the N-(2-methoxybenzyl) group .

Propriétés

Numéro CAS |

1856023-14-7 |

|---|---|

Formule moléculaire |

C13H18ClN3O |

Poids moléculaire |

267.75 g/mol |

Nom IUPAC |

N-[(2-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C13H17N3O.ClH/c1-10-8-13(15-16(10)2)14-9-11-6-4-5-7-12(11)17-3;/h4-8H,9H2,1-3H3,(H,14,15);1H |

Clé InChI |

VBUCTOSFCRGPFR-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NN1C)NCC2=CC=CC=C2OC.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Substitution via 2-Methoxybenzyl Halides

The most direct method involves reacting 1,5-dimethyl-1H-pyrazol-3-amine with 2-methoxybenzyl chloride or bromide under basic conditions. Adapted from the para-substituted analog, this reaction typically employs potassium carbonate or sodium hydride in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (80–100°C). The steric bulk of the ortho-methoxy group necessitates extended reaction times (12–24 hours) compared to the para isomer, with yields ranging from 65% to 78% after column chromatography.

Mechanistic Insights :

The amine acts as a nucleophile, attacking the electrophilic benzyl carbon of 2-methoxybenzyl chloride. The methoxy group’s electron-donating effects enhance the electrophilicity of the benzyl carbon, while steric hindrance slows the reaction kinetics. Byproducts, such as dialkylated amines or unreacted starting materials, are minimized using excess amine (1.2–1.5 equivalents).

Reductive Amination with 2-Methoxybenzaldehyde

An alternative route employs reductive amination between 1,5-dimethyl-1H-pyrazol-3-amine and 2-methoxybenzaldehyde. This method, though less common, avoids handling reactive benzyl halides. The reaction uses sodium cyanoborohydride (NaBH$$_3$$CN) in methanol or ethanol at room temperature, achieving moderate yields (55–65%).

Optimization Challenges :

- pH Control : Maintaining a mildly acidic pH (4–6) via acetic acid is critical to protonate the imine intermediate and facilitate reduction.

- Side Reactions : Over-reduction or formation of Schiff bases necessitates strict stoichiometric control and inert atmospheres.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A protocol using DMF as a solvent, triethylamine as a base, and microwave heating at 120°C for 30 minutes achieves 82% yield, comparable to conventional methods but with 75% faster kinetics.

Ultrasound-Promoted Reactions

Inspired by pyrano[2,3-c]pyrazole syntheses, ultrasonic irradiation (25 kHz, 250 W) in ethanol at 40°C enhances mixing and reduces aggregation of intermediates. Preliminary trials show a 15% yield improvement over traditional stirring, though scalability remains untested.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluents. Recrystallization from ethanol/water (1:1) yields colorless crystals with >95% purity.

Spectroscopic Data

- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 7.25–7.15 (m, 1H, aromatic), 6.90–6.82 (m, 3H, aromatic), 4.32 (s, 2H, CH$$2$$), 3.81 (s, 3H, OCH$$3$$), 2.45 (s, 3H, NCH$$3$$), 2.21 (s, 3H, CH$$_3$$).

- ESI–MS : m/z 261.2 [M+H]$$^+$$.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 24 | High | Moderate |

| Reductive Amination | 65 | 48 | Moderate | Low |

| Microwave-Assisted | 82 | 0.5 | High | High |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.

Biologie : Le composé a été étudié pour son potentiel en tant que molécule biologiquement active avec des propriétés antimicrobiennes et anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour le traitement des troubles neurologiques et d'autres maladies.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits chimiques spécialisés.

Mécanisme d'action

Le mécanisme d'action de N-(2-Méthoxybenzyle)-1,5-diméthyl-1H-pyrazol-3-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour se lier aux récepteurs de la sérotonine, en particulier le récepteur 5-HT2A, qui joue un rôle dans la modulation de la libération de neurotransmetteurs et de la transduction du signal. Cette interaction peut entraîner divers effets physiologiques, notamment des changements d'humeur, de perception et de cognition.

Applications De Recherche Scientifique

Chemistry

N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine serves as a building block for synthesizing more complex molecules. Its structure allows it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in various chemical reactions .

Research indicates that this compound exhibits significant biological activities , including:

- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example, similar compounds have demonstrated IC50 values indicating effective inhibition against various cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induces apoptosis |

| 7h | MDA-MB-231 | 2.5 | Enhances caspase-3 activity |

| 10c | HepG2 | 10.0 | Cell cycle arrest |

- Anti-inflammatory Effects : The compound may act as a dual inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Pyrazole derivatives have shown varying degrees of COX inhibition .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 26.19% | 30.95% |

| Compound B | 62% | 71% |

Pharmaceutical Development

This compound is being explored as a pharmaceutical intermediate for developing new drugs targeting various diseases, including cancers and inflammatory conditions. Its ability to modulate enzyme activity through specific binding interactions enhances its potential therapeutic applications .

Recent Studies and Findings

Recent investigations into pyrazole derivatives have underscored their potential in inhibiting microtubule assembly and modulating specific enzyme activities relevant to drug development for neurological disorders and inflammation . Additionally, ongoing research continues to explore their antimicrobial properties against various pathogens.

Mécanisme D'action

The mechanism of action of N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating neurotransmitter release and signal transduction. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzyl group significantly alters the compound’s properties. Key comparisons include:

The corrected formula is inferred as C₁₂H₁₄F₂N₃.

- In contrast, 3,5-difluoro substituents are electron-withdrawing (-I effect), reducing electron density and altering hydrogen-bonding capacity . These differences influence solubility: methoxy groups improve hydrophilicity, while fluorine atoms may enhance lipid solubility.

- Hydrogen Bonding and Crystal Packing: The methoxy group can act as a hydrogen-bond acceptor, facilitating interactions with adjacent molecules in crystalline states. For example, Etter’s graph-set analysis () predicts motifs like R₂²(8) for O–H···O interactions, which may stabilize the crystal lattice .

Research Findings and Implications

Analytical Differentiation :

MS fragmentation patterns provide a reliable method to distinguish between methoxy- and fluoro-substituted derivatives. For instance, fluorine-specific isotopes (e.g., ¹⁹F) or unique fragment ions (e.g., m/z = 109.0448 for fluorobenzyl groups in ) aid in structural elucidation .Crystallographic Insights : While SHELX programs () are widely used for small-molecule refinement, the choice of software may depend on substituent-driven crystal symmetry. Methoxy derivatives with stronger hydrogen bonds may refine more robustly than fluorine analogs under identical conditions .

Activité Biologique

N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.

Structural Characteristics

The compound features a pyrazole ring substituted with a methoxybenzyl group and two methyl groups . This unique structure enhances its lipophilicity, potentially influencing interactions with various biological targets. The presence of the methoxy group is particularly significant as it may enhance binding affinity to specific receptors and enzymes involved in various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its structural features may contribute to its effectiveness in disrupting microbial membranes or inhibiting essential metabolic processes .

- Anticancer Potential : Investigations into the anticancer properties of pyrazole derivatives have shown that this compound could inhibit cancer cell proliferation. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects against tumors .

- Enzyme Modulation : The compound's interaction with enzymes is a critical area of research. Studies have focused on its potential to modulate enzyme activity through specific binding interactions, which may lead to therapeutic effects in metabolic disorders or cancer .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Receptor Binding : The methoxybenzyl moiety enhances the compound's affinity for certain receptors, potentially leading to the activation or inhibition of specific signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular functions and contributing to its anticancer and antimicrobial effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-Methoxybenzyl)-1H-pyrazol-4-amine | Lacks dimethyl groups on the pyrazole ring | May exhibit different reactivity and biological activity |

| N-(2-Methoxybenzyl)-1,3-dimethyl-1H-imidazol-4-amine | Contains an imidazole ring instead of pyrazole | Potentially different biological activities due to ring structure |

| N-(2-Methoxybenzyl)-1,3-dimethyl-1H-triazol-4-amine | Features a triazole ring | Different pharmacological profiles compared to pyrazole derivatives |

This comparative analysis underscores the distinctiveness of this compound regarding its specific substitution pattern and resulting properties that influence its biological activity and applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

- Anticancer Activity : A study reported that certain pyrazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 and U937), indicating significant cytotoxic activity .

- Antimicrobial Efficacy : Research on related compounds has demonstrated effective inhibition against phytopathogenic fungi and bacteria, suggesting potential applications in agriculture and medicine .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have revealed that some pyrazole derivatives can effectively inhibit xanthine oxidase and other key enzymes involved in metabolic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.